Product packaging for Rhodium(III) bromide dihydrate(Cat. No.:CAS No. 76758-40-2)

Rhodium(III) bromide dihydrate

Cat. No.: B6329516
CAS No.: 76758-40-2
M. Wt: 378.65 g/mol
InChI Key: TZRALCXGPVGDDT-UHFFFAOYSA-K
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Description

Rhodium(III) bromide dihydrate (CAS: 15608-29-4, Molecular Formula: Br₃Rh) is a valuable inorganic precursor material utilized in coordination chemistry and catalysis research . This compound serves as a versatile starting point for the synthesis of various rhodium complexes. For instance, its reaction with phosphine ligands, such as diphenylphosphine, can yield structurally characterized complexes including trans -Bromotetrakis(diphenylphosphine)hydridorhodium(III) bromide and mer -Tribromotris(diphenylphosphine)rhodium(III) . The specific products of these reactions are highly dependent on the reaction conditions, particularly the stoichiometric ratio of the reactants, making it a crucial compound for methodical synthesis studies . Beyond coordination chemistry, rhodium(III) bromide complexes are also investigated for their adsorption properties onto materials like activated carbon for potential recovery applications from solutions . In the field of medicinal inorganic chemistry, rhodium(III) complexes, similar to those derived from this precursor, are increasingly explored for their pharmacological potential, including as antibacterial and anticancer agents due to their interactions with biomolecules like DNA . This product is strictly for research and development purposes and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br3H4O2Rh B6329516 Rhodium(III) bromide dihydrate CAS No. 76758-40-2

Properties

IUPAC Name

tribromorhodium;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3BrH.2H2O.Rh/h3*1H;2*1H2;/q;;;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRALCXGPVGDDT-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.Br[Rh](Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br3H4O2Rh
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Rhodium Iii Bromide Dihydrate and Its Derived Species

Classical and Contemporary Synthesis Routes for Rhodium(III) Bromide Dihydrate

The preparation of this compound can be achieved through several established methods, each offering distinct advantages depending on the desired scale and purity.

Direct Reaction Pathways

A fundamental approach to synthesizing rhodium(III) bromide involves the direct reaction of rhodium metal with bromine. This method, typically carried out under controlled temperature conditions, yields the anhydrous form, which can subsequently be hydrated to produce this compound. Another direct route involves the reaction of rhodium metal with a mixture of hydrochloric acid and bromine, which directly forms the dihydrate. wikipedia.org

Hydrolysis and Precipitation Techniques

Hydrolysis and precipitation methods offer alternative pathways to this compound. One such technique involves dissolving rhodium(III) chloride in a concentrated solution of potassium bromide. Careful evaporation of the resulting solution leads to the formation of the desired dihydrate. Precipitation can also be induced by reacting a soluble rhodium salt with a bromide source in an aqueous solution, causing the less soluble this compound to precipitate out. Furthermore, dissolving rhodium oxide in hydrobromic acid provides a straightforward route to the soluble bromide salt.

Preparation of Related Rhodium Halides and Coordination Salts via this compound

Rhodium(III) bromide is a valuable precursor for the synthesis of other rhodium halides and a variety of coordination complexes. wikipedia.org For instance, it can be converted to rhodium(IV) fluoride (B91410) through a reaction with bromine trifluoride. wikipedia.org Similarly, reaction with aqueous potassium iodide leads to the formation of rhodium(III) iodide. wikipedia.org

Its utility extends to the synthesis of intricate coordination compounds. A notable example is its use in preparing trans-dibromotetrakis(pyridine)rhodium(III) bromide hexahydrate. thermofisher.com The reaction of this compound with diphenylphosphine (B32561) has been shown to produce a mixture of rhodium(III) complexes, including trans-[Rh(H)(Br){PH(C₆H₅)₂}₄]Br and trans-[RhBr₂{PH(C₆H₅)₂}₄]⁺trans-[RhBr₄{PH(C₆H₅)₂}₂]⁻. oregonstate.edu The product distribution can be controlled by the stoichiometry of the reactants. oregonstate.edu

PrecursorReagentProductReference
Rhodium(III) bromideBromine trifluorideRhodium(IV) fluoride wikipedia.org
Rhodium(III) bromideAqueous potassium iodideRhodium(III) iodide wikipedia.org
This compoundPyridinetrans-dibromotetrakis(pyridine)rhodium(III) bromide hexahydrate thermofisher.com
This compoundDiphenylphosphinetrans-[Rh(H)(Br){PH(C₆H₅)₂}₄]Br and other complexes oregonstate.edu

Controlled Synthesis of Rhodium Nanostructures from this compound Precursors

The unique properties of rhodium nanostructures have driven the development of synthetic methods that utilize this compound as a key precursor. These methods allow for precise control over the size, shape, and surface characteristics of the resulting nanoparticles.

Aqueous-Phase Synthesis of Rhodium Nanocrystals (e.g., Nanotetrahedra)

An aqueous-phase synthesis has been developed to produce concave rhodium nanotetrahedra (CTDs). osti.gov In a typical procedure, a precursor solution is prepared by mixing deionized water, a solution of rhodium(III) bromide hydrate (B1144303), cetyltrimethylammonium bromide (CTAB) as a capping agent, and formic acid as a reducing agent. osti.gov The mixture is then heated in an oil bath, leading to the formation of the nanocrystals. osti.gov This method highlights the direct use of rhodium(III) bromide hydrate in the controlled synthesis of complex nanostructures. osti.gov

Morphological Control and Surface Engineering in Rhodium Nanocrystal Synthesis

The morphology of rhodium nanocrystals can be precisely controlled by manipulating the reaction kinetics. nih.gov By adjusting parameters such as the injection rate of the rhodium precursor solution, different nanocrystal shapes, including concave nanocubes and octapods, can be selectively produced. nih.gov This kinetic control allows for the generation of nanocrystals with high-energy facets, which are often inaccessible through thermodynamically controlled methods. nih.govacs.org

Furthermore, the concentration of additives like the surfactant CTAB can be varied to tune the morphology of the nanocrystals, leading to structures ranging from highly excavated nanotetrahedra to twinned nanoparticles. osti.gov This level of control is crucial for tailoring the surface properties of the rhodium nanostructures for specific applications. The oxidative etching process, influenced by the reaction conditions, also plays a key role in creating defect-rich surfaces on the nanocrystals. osti.gov

ParameterEffect on Nanocrystal MorphologyReference
Precursor Injection RateSlower rates can lead to different shapes like concave nanocubes and octapods. nih.gov
Surfactant (CTAB) ConcentrationCan be adjusted to produce highly excavated nanotetrahedra or twinned nanoparticles. osti.gov
Reaction KineticsManipulation allows for the formation of high-energy facets. nih.govacs.org

Influence of Reducing Agents and Stabilizing Agents on Nanomaterial Formation

The synthesis of rhodium nanomaterials from precursors such as this compound is a process where the final morphology, size, and stability of the nanoparticles are critically dictated by the choice of reducing and stabilizing agents. researchgate.netrsc.org The reducing agent's role is to reduce the rhodium ions to their zero-valent state, initiating the formation of atomic clusters that subsequently grow into nanoparticles. rsc.org Concurrently, stabilizing agents, also known as capping agents, are employed to control particle growth, prevent agglomeration, and ensure a stable dispersion. researchgate.netnih.gov

The interplay between these agents allows for precise control over the final product. Common reducing agents in noble metal nanoparticle synthesis include alcohols, sodium borohydride, and hydrazine, which can range from mild to strong reductants. rsc.org Stabilizing agents are often polymers or surfactants that adsorb to the nanoparticle surface, providing steric or electrostatic repulsion to counteract the natural tendency of nanoparticles to aggregate. researchgate.netnih.gov

Research Findings on Agent-Mediated Synthesis

Detailed studies have demonstrated that specific combinations of precursors, reducing agents, and stabilizing agents can direct the formation of rhodium nanoparticles with distinct shapes and sizes. The polyol synthesis method, for instance, often utilizes a polyol like ethylene (B1197577) glycol as both the solvent and a mild reducing agent. rsc.org The introduction of various additives or capping agents into this system can systematically tune the nanoparticle morphology. mdpi.com

One systematic study investigated the use of rhodium(III) chloride hydrate in a polyol synthesis, exploring the effect of different additives. When polyvinylpyrrolidone (B124986) (PVP) was used as the sole stabilizing agent, the resulting rhodium nanoparticles were primarily trigonal. mdpi.com The introduction of bromide ions (Br⁻), from sources like cetyltrimethylammonium bromide (CTAB) or potassium bromide (KBr), was found to passivate the {100} crystal plane of rhodium, leading to the formation of cubic nanoparticles. mdpi.com Conversely, additives containing carboxyl groups, such as sodium citrate (B86180) and sodium acetate (B1210297), promoted the development of spheroid nanoparticles. mdpi.com The use of chloride ions (Cl⁻) from cetyltrimethylammonium chloride (CTAC) resulted in a mixture of polygon morphologies. mdpi.com

The table below summarizes the findings from this research, illustrating the direct correlation between the stabilizing agent and the resulting nanoparticle morphology.

PrecursorReducing Agent SystemStabilizing Agent/AdditiveResulting Nanoparticle Morphology
Rhodium(III) chloride hydratePolyol SynthesisPolyvinylpyrrolidone (PVP)Trigonal
Rhodium(III) chloride hydratePolyol SynthesisPVP + Cetyltrimethylammonium bromide (CTAB)Cubic
Rhodium(III) chloride hydratePolyol SynthesisPVP + Potassium bromide (KBr)Cubic
Rhodium(III) chloride hydratePolyol SynthesisPVP + Sodium citrateSpheroid
Rhodium(III) chloride hydratePolyol SynthesisPVP + Sodium acetateSpheroid
Rhodium(III) chloride hydratePolyol SynthesisPVP + Cetyltrimethylammonium chloride (CTAC)Mixed Polygons
Data sourced from a systematic study on the effect of additives in polyol synthesis of Rh nanoparticles. mdpi.com

Beyond simple salts and polymers, more complex stabilizing environments have been explored. Ionic liquids (ILs), particularly those based on imidazolium, can function as both the synthesis solvent and the nanoparticle stabilizer. acs.org Research on the synthesis of rhodium nanoparticles on supported ionic liquid phases (SILPs) has shown that the molecular structure of the IL itself has a significant impact on the final nanoparticle size. By systematically altering the components of the imidazolium-based IL, researchers achieved well-dispersed rhodium nanoparticles with diameters ranging from 0.6 to 2.0 nm. acs.org This demonstrates a high degree of molecular-level control over nanoparticle formation. acs.org

The table below details the influence of the ionic liquid structure on the size of the resulting rhodium nanoparticles.

Rhodium PrecursorSupportIonic Liquid Modifier StructureResulting Nanoparticle Size (nm)
[Rh(allyl)₃]SilicaImidazolium-based with varied spacer/side chain0.6 - 2.0
Data from research on Rh nanoparticles immobilized on supported ionic liquid phases. acs.org

Interestingly, some synthetic routes have been developed that completely avoid conventional reducing and capping agents. One such method involves a simple 'mix and heat' process using rhodium(III) acetylacetonate (B107027) in water with a fullerene-C60 support. rsc.org The process yielded very fine, uniformly decorated rhodium nanoparticles without the need for external reducing or stabilizing chemicals, highlighting an alternative pathway for catalyst preparation. rsc.org

Ultimately, the choice of reducing and stabilizing agents is a critical parameter in the synthesis of rhodium nanomaterials. It not only prevents undesirable agglomeration but also serves as a powerful tool to direct the size, shape, and crystalline structure of the nanoparticles, which in turn influences their catalytic and physical properties. mdpi.comacs.orgdntb.gov.ua

Coordination Chemistry and Complexation Studies of Rhodium Iii Bromide Dihydrate

Formation of Diverse Rhodium(III) Coordination Complexes

Rhodium(III) bromide dihydrate is a key starting material for a variety of rhodium(III) complexes. The coordination environment around the rhodium center is highly adaptable, accommodating various ligands to form stable octahedral complexes. rsc.org The substitution of water and bromide ligands can be controlled to synthesize complexes with specific steric and electronic characteristics. For instance, reactions with N-heterocyclic carbene (NHC) precursors can lead to the formation of dimeric rhodium(III) complexes with bridging iodide ligands, which can then be cleaved by coordinating solvents like acetonitrile (B52724) to yield monometallic species. scispace.com Similarly, the reaction with pyrimidine-based ligands can result in cyclometalated rhodium(III) complexes where the ligand acts in a tridentate fashion. rsc.org The inherent stability of the Rh(III) oxidation state contributes to the formation of robust and well-defined coordination compounds. rsc.org

Reactivity with Specific Ligand Classes

The coordination chemistry of this compound is characterized by its reactions with a range of ligand types, leading to complexes with distinct properties and structures.

The reaction of this compound with phosphine (B1218219) ligands, such as diphenylphosphine (B32561), is particularly noteworthy for its complexity and the variety of products that can be isolated. The stoichiometry of the reactants plays a crucial role in determining the final product. When three to four equivalents of diphenylphosphine are used, a mixture of a colorless hydrido complex, trans-[Rh(H)(Br){PH(C₆H₅)₂}₄]Br, and an orange salt, trans-[RhBr₂{PH(C₆H₅)₂}₄]⁺trans-[RhBr₄{PH(C₆H₅)₂}₂]⁻, is formed. oregonstate.eduresearchgate.net Using an excess of diphenylphosphine (five to six equivalents) leads exclusively to the formation of the hydrido complex. oregonstate.eduresearchgate.net Furthermore, the orange salt can be converted to a red tribromo complex, mer-[RhBr₃{PH(C₆H₅)₂}₃], upon standing in an acetone-d6 (B32918) solution. oregonstate.eduresearchgate.net

The reactivity is not limited to secondary phosphines. Tertiary phosphines like trimethylphosphine (B1194731) also form stable complexes with rhodium(III). researchgate.net The steric and electronic properties of the phosphine ligands significantly influence the reactivity of the resulting complexes. acs.orglibretexts.org For example, bulky and electron-rich phosphines can accelerate catalytic reactions involving the rhodium center. acs.org

ReactantsStoichiometry (Phosphine:Rh)Product(s)Reference
This compound, Diphenylphosphine3-4 : 1trans-[Rh(H)(Br){PH(C₆H₅)₂}₄]Br and trans-[RhBr₂{PH(C₆H₅)₂}₄]⁺trans-[RhBr₄{PH(C₆H₅)₂}₂]⁻ oregonstate.eduresearchgate.net
This compound, Diphenylphosphine5-6 : 1trans-[Rh(H)(Br){PH(C₆H₅)₂}₄]Br oregonstate.eduresearchgate.net
trans-[RhBr₂{PH(C₆H₅)₂}₄]⁺trans-[RhBr₄{PH(C₆H₅)₂}₂]⁻ in acetone-d6-mer-[RhBr₃{PH(C₆H₅)₂}₃] oregonstate.eduresearchgate.net

Rhodium(III) readily forms stable complexes with polyamine and macrocyclic ligands. These multidentate ligands can wrap around the metal center, leading to the formation of highly stable chelate complexes. numberanalytics.com A notable example is the complexation with ethylenediamine-N,N,N'-triacetate (ed3a), which acts as a quinquedentate ligand. rsc.orgkg.ac.rs This reaction yields octahedral rhodium(III) complexes where the ed3a ligand coordinates to the rhodium ion through its nitrogen and oxygen donor atoms, with the sixth coordination site being occupied by a water molecule or a chloride ion. kg.ac.rs The resulting complexes, such as [Rh(ed3a)(OH₂)]·H₂O and Na[Rh(ed3a)Cl]·H₂O, have been synthesized and structurally characterized. rsc.orgkg.ac.rs

Macrocyclic ligands, such as those based on N-heterocyclic carbenes, also form robust complexes with rhodium(III). nih.govnih.govacs.org These complexes can exhibit interesting structural features, including weak agostic interactions, where a C-H bond from the ligand backbone interacts with the metal center. nih.govnih.gov

LigandResulting Complex ExampleKey FeaturesReference
Ethylenediamine-N,N,N'-triacetate (ed3a)[Rh(ed3a)(OH₂)]·H₂O, Na[Rh(ed3a)Cl]·H₂OOctahedral geometry, quinquedentate coordination of ed3a. rsc.orgkg.ac.rs
CNC-12 Macrocycle[Rh(CNC-12)(biph)][BArF₄]Five-coordinate complex, exhibits weak ε-agostic interactions. nih.govnih.gov

Carboxylate ligands can coordinate to rhodium(III) in various modes, including monodentate, bidentate, and bridging fashions. Rhodium(III) acetate (B1210297) is a well-known example of a rhodium-carboxylate complex. americanelements.com The carboxylate group can also act as a directing group in catalytic reactions, facilitating, for example, the ortho-selective thiolation of benzoic acids. rsc.org In some instances, α,β-unsaturated carboxylic acids can undergo decarboxylative coupling with other substrates in the presence of a rhodium(III) catalyst, where the carboxylic acid serves as a traceless activating group. nih.gov The formation of rhodium(III) complexes with carboxylate-containing ligands can also lead to the formation of lactone rings through the incorporation of carbon monoxide. csic.es

The formation of chelate rings is a key factor in the stability of coordination complexes. numberanalytics.com The chelate effect describes the enhanced stability of complexes containing polydentate ligands compared to those with an equivalent number of monodentate ligands. libretexts.org This increased stability is primarily due to favorable entropic factors. libretexts.orguwimona.edu.jm

Ligand Exchange Kinetics and Mechanisms in Rhodium(III) Systems

Rhodium(III) complexes are generally characterized by their kinetic inertness, meaning that ligand exchange reactions are typically slow. rsc.org However, the kinetics and mechanisms of these reactions are of significant interest for understanding the reactivity of these complexes.

The stability of rhodium(III) complexes towards ligand exchange is a crucial property, particularly in applications where the integrity of the complex is essential. For instance, some rhodium(III) diiodido complexes have been shown to be stable in aqueous solution with no ligand exchange observed over extended periods. nih.gov This inertness is a hallmark of many octahedral d⁶ metal complexes like those of rhodium(III). rsc.org

Factors Influencing Ligand Exchange Rates and Selectivity

Several key factors govern the kinetics and selectivity of ligand substitution reactions in rhodium(III) complexes. These elements can be manipulated to control the formation of desired products.

Nature of Ligands: The electronic properties of the ligands already coordinated to the rhodium center have a profound impact. The trans influence, where a ligand affects the lability of the ligand positioned opposite to it, is significant. For example, hydride ligands exert a strong trans influence, making the phosphine ligand trans to it exchange much more rapidly than phosphines in other positions. researchgate.netrsc.org The inherent lability of the leaving group is also crucial; for instance, nitrato (ONO₂⁻) ligands are more labile than chloride (Cl⁻) ligands, leading to faster substitution rates. researchgate.netrsc.org

Steric Hindrance: The size of the ligands can significantly affect reaction rates. Increased steric bulk around the metal center generally favors dissociative pathways. youtube.com In some cases, steric friction between bulky groups, such as PPh₂ moieties, can become the rate-limiting step in an exchange process. researchgate.net Conversely, extreme steric hindrance can also restrict the rotation of coordinated ligands, thereby inhibiting certain exchange pathways. academie-sciences.fr

Ancillary Ligands: The nature of non-reacting, or ancillary, ligands can modulate the electronic properties and stability of the complex. The presence of strong σ-donor ligands, such as N-heterocyclic carbenes (NHCs), has been shown to be fundamental for achieving high activity and selectivity in certain catalytic H/D exchange reactions. academie-sciences.fr

Concentration of Reactants: In associative or interchange associative (Iₐ) mechanisms, the rate of reaction is dependent on the concentration of the incoming ligand. chimia.ch

Aqueous Phase Speciation: In aqueous solutions, the nature of the rhodium species can change with conditions like pH or halide concentration. For example, at high HCl concentrations, Rh(III) can shift from species like [RhCl₄(H₂O)₂]⁻ to [RhCl₆]³⁻. This change in speciation can decrease extraction efficiency in liquid-liquid separations due to the steric hindrance associated with coordinating multiple bulky counter-ions required to neutralize the higher charge. rsc.org

Table 1: Factors Affecting Ligand Exchange in Rhodium(III) Complexes

FactorEffect on Rate and SelectivityExample/Reference
Trans InfluenceIncreases the rate of substitution of the ligand opposite to a strong trans-directing ligand.Hydride ligands labilize trans-positioned phosphine ligands. researchgate.netrsc.org
Steric BulkCan be rate-limiting due to steric friction or can favor dissociative pathways.Friction between PPh₂ groups can be the rate-limiting step. researchgate.net
Leaving Group LabilityMore labile leaving groups lead to faster exchange rates.Nitrate (B79036) (ONO₂⁻) is more labile than chloride (Cl⁻). researchgate.netrsc.org
Complex ChargeAffects ligand dissociation rates; cationic complexes may react slower than neutral ones.[RhH₂(NH₃)(PPh₃)₃]⁺ shows slower phosphine dissociation than neutral analogues. rsc.org
Ancillary LigandsStrong σ-donor ligands can enhance catalytic activity and selectivity.N-heterocyclic carbene (NHC) ligands are crucial for H/D exchange selectivity. academie-sciences.fr
Aqueous SpeciationChanges in the dominant Rh(III) species in solution can alter reactivity and extraction efficiency.Shift from [RhCl₅(H₂O)]²⁻ to [RhCl₆]³⁻ at high [HCl] reduces extraction. rsc.org

Isomerism and Stereochemical Analysis of Rhodium(III) Complexes

This compound serves as a precursor for a wide array of octahedral complexes that can exhibit various forms of isomerism. The specific arrangement of ligands around the rhodium(III) center is critical as different isomers can possess distinct chemical and physical properties. rsc.orgwhiterose.ac.uk

cis/trans Isomerism: This is a common form of stereoisomerism in octahedral complexes with the general formula MA₄B₂ or MA₃B₃. In rhodium(III) chemistry, the choice of halide ligand can determine the stable isomeric form. For instance, studies on dihalido complexes with bidentate ligands showed that while dichlorido complexes existed as a mixture of multiple isomers in solution, a halide exchange to the diiodido analogues resulted in the exclusive formation of single, stable trans isomers. whiterose.ac.uk Isomerization from a trans to a cis configuration can sometimes be induced by heating. nih.gov

fac/mer Isomerism: For octahedral complexes of the type MA₃B₃, two isomers are possible. The facial (fac) isomer has the three identical ligands on one face of the octahedron, while the meridional (mer) isomer has the three ligands in a plane that bisects the molecule. The reaction of this compound with diphenylphosphine can lead to the formation of mer-tribromotris(diphenylphosphine)rhodium(III). researchgate.net

Linkage Isomerism: This occurs when a ligand can coordinate to the metal center in more than one way. An example is the nitrite (B80452) ion (NO₂⁻), which can bind through the nitrogen atom (nitro, -NO₂) or through an oxygen atom (nitrito, -ONO). The synthesis and isomerization of nitritopentammine complexes of rhodium(III) have been studied. acs.org

Enantiomers (Optical Isomerism): Chiral rhodium(III) complexes, which are non-superimposable mirror images of each other, can be formed. In some cases, these complexes can undergo spontaneous resolution, where the racemic mixture crystallizes into separate crystals of each enantiomer. This was observed for a chiral half-sandwich rhodium(III) complex, [Rh(Cp*)(IQ-1)Cl], which resolved spontaneously, allowing for the independent structural characterization of the R and S enantiomers. mdpi.com

The stereochemical analysis of these complexes relies heavily on spectroscopic and diffraction techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for studying the isomeric composition in solution and for monitoring dynamic processes like ligand exchange and isomerization over time. whiterose.ac.uk For definitive structural elucidation and determination of absolute stereochemistry, single-crystal X-ray diffraction is the gold standard. researchgate.netwhiterose.ac.ukmdpi.com

Table 2: Types of Isomerism in Rhodium(III) Complexes

Type of IsomerismDescriptionExample/Reference
cis/transDifferent geometric arrangements of two ligands relative to each other (90° or 180° apart).Diiodido Rh(III) complexes favor a stable trans configuration, while dichlorido analogues form multiple isomers. whiterose.ac.uk
fac/merArrangement of three identical ligands on a single face (fac) or in a plane bisecting the complex (mer).mer-Tribromotris(diphenylphosphine)rhodium(III) has been synthesized and structurally characterized. researchgate.net
LinkageAn ambidentate ligand coordinates through different atoms.Nitrito (-ONO) vs. Nitro (-NO₂) coordination in ammine complexes of Rh(III). acs.org
Enantiomers (Optical)Formation of non-superimposable mirror-image isomers (chiral complexes).Spontaneous resolution of the enantiomers of [Rh(Cp*)(IQ-1)Cl] has been observed. mdpi.com

Advanced Structural Characterization of Rhodium Iii Bromide Dihydrate and Its Complexes

X-ray Crystallography for Molecular and Crystal Structure Elucidation

Single-Crystal X-ray Diffraction of Synthesized Rhodium(III) Complexes

Single-crystal X-ray diffraction is the gold standard for obtaining unambiguous structural information. For instance, the anhydrous form of rhodium(III) bromide is known to adopt the aluminum chloride (AlCl₃) crystal structure. wikipedia.org The dihydrate, RhBr₃·2H₂O, is formed when rhodium metal reacts with hydrobromic acid and bromine. wikipedia.org

Detailed structural analyses of various rhodium(III) complexes have been reported. For example, the solid-state structures of Rh-M bimetallic complexes, where M is a Group 13 metalloid, reveal Rh-M bond lengths that are shorter than the sum of their covalent radii. nih.gov In these complexes, the rhodium center often exhibits a distorted square pyramidal geometry due to steric interactions. nih.gov The precise determination of these structures is crucial for understanding their reactivity and catalytic potential.

Table 1: Selected Crystallographic Data for Rhodium Complexes

Compound Crystal System Space Group Key Bond Lengths (Å) Reference
RhPb₂ Tetragonal I4/mcm Rh-Pb: Variable nih.gov
Cl-RhAlL - - Rh-Al: 2.50-2.54 nih.gov
Cl-RhGaL - - Rh-Ga: 2.49-2.46 nih.gov

This table is illustrative and compiles data from different rhodium complexes to show the type of information obtained from single-crystal X-ray diffraction.

Spectroscopic Investigations of Rhodium(III) Species

Spectroscopic techniques probe the interaction of electromagnetic radiation with molecules, providing information on vibrational modes, electronic transitions, and the local environment of specific nuclei.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. libretexts.org These vibrations are specific to the types of bonds and functional groups present in a molecule, making IR spectroscopy a powerful tool for structural characterization. libretexts.org For metal complexes, the far-infrared region (typically below 650 cm⁻¹) is particularly useful for observing the stretching and bending vibrations of metal-ligand bonds. libretexts.org

In rhodium(III) bromide complexes, the Rh-Br stretching vibrations would be expected in the far-IR region. The position and number of these bands can provide information about the coordination geometry of the rhodium center. For comparison, in bromomethane (B36050) (CH₃Br), the C-Br stretching vibration appears in the range of 750 to 550 cm⁻¹. docbrown.info

Table 2: Typical Infrared Absorption Regions for Related Bonds

Bond Vibrational Mode Typical Wavenumber Range (cm⁻¹) Reference
C-H Stretching 2975 - 2845 docbrown.info
C-H Deformation 1470 - 1370 docbrown.info
C-Br Stretching 750 - 550 docbrown.info
Metal-Ligand Stretching/Bending < 650 libretexts.org

This table provides a general reference for IR absorption frequencies to contextualize the analysis of rhodium(III) bromide complexes.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Solution Equilibria

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, where an electron is promoted from a lower energy orbital to a higher energy one. libretexts.org The wavelengths of absorption are related to the energy gaps between these orbitals. In transition metal complexes like those of rhodium(III), these transitions often occur in the visible region of the spectrum, giving rise to their characteristic colors.

The UV-Vis absorption spectrum of a rhodium(III) bromide solution can provide information about the coordination environment of the rhodium ion and the equilibria present in solution. For example, changes in the absorption spectrum upon addition of bromide ions to a solution of a rhodium complex can indicate the formation of new rhodium-bromide species. osti.gov The study of these electronic transitions is crucial for understanding the photochemical properties of these complexes. osti.gov For instance, the absorption spectrum of the tribromide ion, which can be involved in reactions with rhodium complexes, shows a strong absorption in the UV region around 270 nm. osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Dynamics and Fluxionality

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. While ¹H and ¹³C NMR are standard, ¹⁰³Rh NMR, despite some challenges, can provide direct information about the electronic environment of the rhodium center. nih.gov The ¹⁰³Rh nucleus has a very wide chemical shift range (around 12,000 ppm), making it highly sensitive to small changes in its coordination sphere. nih.gov

Studies on rhodium complexes have demonstrated the utility of NMR in characterizing their dynamic behavior. nih.govumn.edu For example, variable-temperature NMR experiments can reveal fluxional processes, such as the exchange of ligands. nih.gov In some rhodium-bimetallic complexes, the exchange of phosphine (B1218219) ligands has been studied, and the activation barriers for these processes have been determined. nih.gov This information is vital for understanding the mechanisms of reactions catalyzed by these complexes. Recent advances, such as polarization transfer techniques, have been employed to enhance the sensitivity of ¹⁰³Rh NMR, allowing for more detailed studies of relaxation times and solution dynamics. copernicus.org

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique indispensable for the study of chemical species that possess one or more unpaired electrons. youtube.com This makes it a particularly powerful tool for investigating paramagnetic intermediates that may form during reactions involving rhodium(III) complexes. wikipedia.org While Rhodium(III) itself is a d6 low-spin ion and therefore diamagnetic, paramagnetic species can be generated through various reaction pathways, such as redox processes or the formation of radical-containing ligands.

The study of photoexcited states of certain Rh(III) complexes using time-resolved electron paramagnetic resonance (TREPR) has revealed the formation of triplet and quintet states. nih.gov Although not directly involving Rhodium(III) bromide dihydrate, this research highlights the potential for Rh(III) centers to participate in the formation of paramagnetic species upon external stimulation. nih.gov The electronic structure of such intermediates is fundamental to understanding their reactivity. wikipedia.org

In the context of this compound, ESR spectroscopy could be employed to detect and characterize any paramagnetic rhodium species or organic radicals that may form during its reactions. For instance, in catalytic cycles, transient Rh(II) or Rh(IV) species might be generated, both of which are paramagnetic and would, in principle, be detectable by ESR. The resulting ESR spectrum would provide valuable information about the electronic structure of these transient species, including the distribution of the unpaired electron density.

The interpretation of ESR spectra of rhodium complexes can be complex due to the large spin-orbit coupling constant of rhodium. nih.gov However, this complexity also provides a wealth of information. The g-factor and hyperfine coupling constants extracted from the spectrum can offer insights into the geometry of the paramagnetic center and the nature of the ligands coordinated to it. While direct ESR studies on paramagnetic intermediates derived specifically from this compound are not extensively reported in the reviewed literature, the principles of the technique and its application to other rhodium complexes demonstrate its potential utility in this area. wikipedia.orgnih.gov

Microscopic and Elemental Analysis of Rhodium(III) Systems

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high magnification. When coupled with Energy-Dispersive X-Ray Spectroscopy (EDS), it becomes a potent tool for simultaneous topographical and elemental analysis. youtube.com The SEM provides detailed images of the sample's surface, revealing features such as crystal shape, size distribution, and surface texture. researchgate.netresearchgate.net In the case of this compound, which is described as brown to black crystals, SEM would allow for a detailed examination of these crystalline structures. strem.com

The EDS component of the analysis works by detecting the characteristic X-rays emitted from the sample when it is bombarded by the electron beam of the SEM. wikipedia.org Each element has a unique set of X-ray emission energies, allowing for the identification of the elements present in the sample. youtube.comwikipedia.org For this compound, an EDS spectrum would be expected to show peaks corresponding to rhodium (Rh) and bromine (Br). The presence of oxygen (O) would also be expected due to the water of hydration.

The relative intensities of the EDS peaks can be used to estimate the elemental composition of the sample. wikipedia.org This semi-quantitative analysis can be used to confirm the stoichiometry of the compound and to detect the presence of any impurities. For example, if this compound were used as a precursor in the synthesis of a catalyst, SEM-EDS could be used to analyze the resulting material to determine the distribution of rhodium and bromine on the catalyst support. This technique is suitable for both chemical and morphological examinations. nih.gov

Table 1: Hypothetical SEM-EDS Data for a this compound Sample

ElementAtomic %
Rhodium (Rh)14.3
Bromine (Br)42.8
Oxygen (O)42.9

This table is for illustrative purposes and represents an idealized elemental composition.

Atomic Emission Spectrometry (AES) is a technique used for the quantitative determination of elemental composition. researchgate.net Microwave Plasma-Atomic Emission Spectrometry (MP-AES) is a modern variant of this technique that utilizes a microwave-induced nitrogen plasma to excite atoms. rubiconscience.com.au This method offers several advantages, including lower operating costs and enhanced safety compared to traditional flame-based techniques. icpms.cz

For the quantitative analysis of rhodium in samples derived from or containing this compound, MP-AES provides a robust and sensitive method. The sample, typically in a liquid form, is introduced into the high-temperature plasma, where it is desolvated, atomized, and excited. icpms.cz The excited rhodium atoms then relax to a lower energy state by emitting light at specific wavelengths characteristic of rhodium. icpms.cz The intensity of this emitted light is directly proportional to the concentration of rhodium in the sample.

Recent studies have demonstrated the successful application of AES techniques for the determination of rhodium in various matrices, including industrial catalysts. researchgate.netacs.org The selection of appropriate analytical wavelengths is crucial to avoid spectral interferences from other elements present in the sample matrix. acs.orgnih.gov For instance, a preferred emission line for rhodium has been identified at 343.489 nm to avoid interference from copper. acs.org

The performance of MP-AES can be characterized by its detection limits, linear dynamic range, and precision. Detection limits for various elements using MP-AES have been reported in the range of 0.05 to 5 ng/g. nih.gov For rhodium specifically, inductively coupled plasma atomic emission spectrometry (ICP-AES), a related technique, has shown a detection limit of 6.9 µg/L in certain applications. researchgate.net

Table 2: Performance Characteristics of MP-AES for Rhodium Analysis (Illustrative)

ParameterTypical ValueReference
Detection Limitsub-ppb levels icpms.cz
Linear Dynamic RangeWide icpms.cz
Precision (%RSD)< 5% aliyuncs.com
Recommended Wavelength343.489 nm acs.org

This table provides illustrative performance characteristics based on available literature for AES techniques.

Catalytic Applications and Mechanistic Insights Involving Rhodium Iii Bromide Dihydrate

Homogeneous Catalysis Utilizing Rhodium(III) Bromide Dihydrate Derived Catalysts

Catalysts derived from this compound are instrumental in a variety of homogeneous catalytic processes. ontosight.aiamericanelements.com These processes benefit from the catalyst being in the same phase as the reactants, often leading to high selectivity and milder reaction conditions. The activation of the rhodium(III) bromide precursor is a critical step, often involving the dissociation of ligands to create a coordinatively unsaturated and catalytically active species. mdpi.com

Hydrogenation of Unsaturated Substrates (Alkenes, Dienes, Alkynes, Ketones)

Rhodium-based catalysts are well-regarded for their efficiency in hydrogenation reactions, which involve the addition of hydrogen across a double or triple bond. ontosight.aiyoutube.com

Alkenes: Catalysts derived from rhodium(III) bromide are effective in the hydrogenation of alkenes. ontosight.ai For instance, Cp*Rh(2-(2-pyridyl)phenyl)H, a type of rhodium hydride catalyst, demonstrates high selectivity for the hydrogenation of C=C bonds in α,β-unsaturated carbonyl compounds under mild conditions. nih.gov This system exhibits excellent functional group compatibility and appears to operate through a homogeneous mechanism. nih.gov The general mechanism for alkene hydrogenation with rhodium catalysts often involves the oxidative addition of hydrogen to the rhodium center, followed by alkene coordination, insertion into the rhodium-hydride bond, and finally reductive elimination to release the alkane product. youtube.com

Dienes: The hydrogenation of dienes using rhodium complexes has been studied to understand selectivity. researchgate.net For example, the hydrogenation of buta-1,3-diene catalyzed by rhodium wires primarily yields but-1-ene. rsc.org In the case of methyl sorbate (B1223678) and methyl linoleate, rhodium complexes like RhCl(Ph3P)3 have been shown to produce mainly methyl trans-2-hexenoate. researchgate.net

Alkynes: The hydrogenation of alkynes can be controlled to yield either alkenes or alkanes. While specific examples directly starting from this compound are not prevalent in the provided results, the general principles of rhodium-catalyzed hydrogenation apply. youtube.com

Ketones: Rhodium(III) catalysts are also employed in the asymmetric transfer hydrogenation of ketones. nih.gov For example, Rh-TsDPEN catalysts, derived in situ, can reduce a variety of ketones to their corresponding alcohols with high enantioselectivity. nih.gov This process is often pH-dependent and can be inhibited by the product and byproducts. nih.gov

Table 1: Hydrogenation of Unsaturated Substrates with Rhodium Catalysts

Substrate Type Catalyst System Example Product(s) Key Findings & Citations
Alkenes Cp*Rh(2-(2-pyridyl)phenyl)H Saturated carbonyl compounds High selectivity for C=C bond hydrogenation, good functional group tolerance. nih.gov
Dienes RhCl(Ph3P)3 Methyl trans-2-hexenoate Produces mainly the partially hydrogenated product. researchgate.net
Dienes Rhodium wire But-1-ene Butene composition is temperature-dependent. rsc.org
Ketones Rh-TsDPEN Chiral alcohols High enantioselectivity (up to 99% ee), pH-dependent reaction. nih.gov

Carbonylation Processes in Organic Synthesis

Rhodium(III)-catalyzed oxidative carbonylation represents an efficient method for synthesizing phthalimides from aromatic amides. This process involves the activation of C-H and N-H bonds. The reaction proceeds with a rhodium catalyst in the presence of an oxidant, such as a silver(I) salt, and incorporates carbon monoxide to form the final product. The proposed mechanism involves the metalation of the amide's N-H bond, followed by ortho C-H activation to form a rhodacycle intermediate. This intermediate then undergoes migratory insertion of carbon monoxide into the rhodium-carbon bond. nih.gov

C-H Activation and Functionalization Reactions

Rhodium(III) catalysts are powerful tools for C-H activation, a process that allows for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds. nih.govsigmaaldrich.com This strategy offers a more direct and efficient route to complex molecules from simple starting materials. mdpi.com

These reactions often exhibit high regioselectivity and functional group tolerance under mild conditions. mdpi.com The mechanism typically involves the coordination of a directing group to the rhodium center, followed by the cleavage of a nearby C-H bond to form a rhodacycle intermediate. This intermediate can then react with various coupling partners. nih.govmdpi.com A variety of directing groups have been successfully employed in these transformations. nih.gov

Rhodium(III) catalysts have been utilized in a wide array of C-H functionalization reactions, including:

Annulation reactions to construct heterocyclic scaffolds like isoquinolones and dihydroisoquinolones. organic-chemistry.orgnih.gov

Alkenylation of C-H bonds with alkynes to form hydroarylation products. researchgate.net

Oxidative intramolecular Heck-type reactions directed by carboxylic acids. nih.govnih.gov

Functionalization of C(sp³)-H bonds , which is more challenging due to the higher bond energy compared to C(sp²)-H bonds. sioc-journal.cn

Redox-neutral C-H activation/cyclization/isomerization cascades with 1,3-dienes to produce isoquinolines. rsc.org

Functionalization of 2,2'-bipyridine (B1663995) derivatives with alkynes. rsc.org

Synthesis of 4-heteroaryl pyrazoles from 2-aryl-3H-indoles and diazopyrazolones. rsc.org

Table 2: Examples of Rhodium(III)-Catalyzed C-H Functionalization Reactions

Reaction Type Directing Group Coupling Partner Product Citation
[4+2] Cycloaddition Amide Ethylene (B1197577), Propyne 3,4-Dihydroisoquinolones, 3-Methylisoquinolones organic-chemistry.org
Oxidative Alkenylation 1-(2H)-Phthalazinone Olefins C8-Alkenylated Phthalazinones researchgate.net
Oxidative Intramolecular Heck Carboxylic Acid Alkene (intramolecular) Dihydrobenzofurans, Dihydrobenzopyrans nih.govnih.gov
Redox-Neutral Cascade Oxime Ester 1,3-Dienes Isoquinolines rsc.org

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, is a catalytically challenging yet important transformation for the synthesis of nitrogen-containing compounds. nih.gov Rhodium catalysts have been developed for both intermolecular and intramolecular hydroamination reactions. nih.gov

For instance, rhodium(III) catalysts can facilitate the anti-Markovnikov hydroamidation of unactivated alkenes using dioxazolones as the amidating agent and isopropanol (B130326) as a hydride source. nih.gov Mechanistic studies suggest the reaction proceeds through a reversible rhodium hydride migratory insertion step, which accounts for the high selectivity for the linear amide product. nih.gov

In intramolecular hydroamination, rhodium complexes have been used to synthesize 3-arylpiperidines from 1-(3-aminopropyl)vinylarenes with anti-Markovnikov selectivity. organic-chemistry.org The choice of ligand is crucial for the success and selectivity of these reactions. nih.govorganic-chemistry.org

Oxidative Annulation Protocols

Rhodium(III)-catalyzed oxidative annulation is a powerful strategy for the construction of complex heterocyclic systems. These reactions often involve the activation of multiple C-H bonds.

For example, the oxidative annulation of N-arylbenzamidines with maleimides, catalyzed by a [Cp*RhCl₂]₂ complex, leads to the synthesis of polycyclic benzo researchgate.netnih.govimidazo[2,1-a]pyrrolo[3,4-c]isoquinoline-1,3(2H)-dione derivatives. This process is atom-economical and proceeds in a single step. rsc.orgresearchgate.net

Another example is the annulation of 4-aminoquinolines with acrylates, which occurs through two consecutive C-H activations to form fused quinoline (B57606) heterocycles. nih.gov Furthermore, the oxidative [3+2] annulation of arylboron reagents with azabicyclic olefins, initiated by transmetalation, provides a route to cis-fused dihydrocarbazoles. rsc.org

Transfer Hydrogenation of Imines

While the provided search results focus more on the transfer hydrogenation of ketones, the principles can be extended to the reduction of imines to amines. Rhodium(III) catalysts, particularly those with chiral ligands, are effective for asymmetric transfer hydrogenation. nih.gov In these reactions, a hydrogen donor, such as formic acid or isopropanol, is used instead of molecular hydrogen. nih.govnih.gov

A three-component reaction catalyzed by rhodium(III) for the synthesis of amines from aromatics, amides, and aldehydes has been established. The mechanism is thought to involve the formation of an imine intermediate in situ, which then undergoes addition of a metalated aromatic species. The presence of copper as a co-catalyst was found to be crucial for high reactivity, likely promoting transmetalation steps. rsc.org

Dimerization of Alkenes

While specific studies focusing solely on this compound for the dimerization of alkenes are not extensively detailed in the provided search results, the broader context of rhodium catalysis indicates its capability in this area. Rhodium complexes are known to catalyze the dimerization and oligomerization of alkenes, often proceeding through intermediates where the alkene coordinates to the rhodium center, followed by insertion and subsequent elimination steps to yield the dimerized product. The specific ligands and reaction conditions play a crucial role in directing the selectivity and efficiency of this process.

Hydroformylation Processes

Hydroformylation, or the oxo process, is a large-scale industrial method for producing aldehydes from alkenes, carbon monoxide, and hydrogen. wikipedia.org Rhodium-based catalysts are central to modern hydroformylation technology due to their high activity and selectivity under low-pressure conditions. wikipedia.orgmatthey.com

The active catalyst is typically a hydridocarbonyl rhodium complex, often modified with phosphine (B1218219) ligands. matthey.comresearchgate.netrsc.org While the starting material is often a rhodium salt like this compound, it is converted in situ to the active catalytic species. The general mechanism for rhodium-catalyzed hydroformylation of an alkene like propylene (B89431) involves several key steps: matthey.com

Ligand Dissociation: A ligand dissociates from the rhodium complex to create a vacant coordination site.

Alkene Coordination: The alkene coordinates to the rhodium center.

Migratory Insertion: The hydride ligand migrates to one of the alkene carbons, forming a rhodium-alkyl intermediate. This step determines the regioselectivity (linear vs. branched aldehyde).

CO Coordination: A molecule of carbon monoxide coordinates to the rhodium.

Acyl Formation: The alkyl group migrates to the carbonyl carbon, forming a rhodium-acyl species.

Oxidative Addition: Hydrogen gas adds to the rhodium center.

Reductive Elimination: The aldehyde product is eliminated, regenerating the rhodium hydride catalyst.

The choice of ligands, such as triphenylphosphine (B44618) (TPP) or water-soluble variants like TPPTS, significantly influences the catalyst's performance, including its selectivity towards the desired linear aldehyde and its ease of separation from the product. wikipedia.orgmatthey.com

Carbene-, Nitrene-, and Oxo-Transfer Reactions

Rhodium(III) catalysts are highly effective in mediating transfer reactions involving reactive intermediates like carbenes, nitrenes, and oxo species.

Carbene Transfer Reactions: Rhodium catalysts, particularly dirhodium(II) carboxylates which can be formed from Rh(III) precursors, are renowned for their ability to catalyze reactions of diazo compounds, which serve as carbene precursors. researchgate.netnih.gov These reactions include cyclopropanations and C-H insertions. researchgate.netcore.ac.uk The mechanism involves the formation of a rhodium-carbene intermediate, which then transfers the carbene moiety to a substrate. core.ac.uk The choice of ligands on the rhodium catalyst can impart high levels of stereocontrol in these transformations. nih.gov

Nitrene Transfer Reactions: Rhodium(III) complexes catalyze the transfer of nitrene groups from various precursors, such as azides and dioxazolones, to alkenes and C-H bonds, leading to the formation of amines and related nitrogen-containing compounds. ibs.re.krnih.govnih.govthieme-connect.de A proposed mechanism for the diamination of alkenes involves the in situ generation of a rhodium-nitrene species. This electrophilic intermediate can then react with an alkene to form an aziridine, which is subsequently opened by a nucleophile. nih.gov In other cases, a rhodium(V)-nitrenoid intermediate is proposed, which undergoes insertion into a C-H bond. ibs.re.kr

Oxo-Transfer Reactions: While less common than carbene and nitrene transfer, rhodium catalysts can participate in oxidation reactions, which can be viewed as a form of oxo-transfer. For instance, the regeneration of deactivated rhodium hydroformylation catalysts can involve treatment with an oxygen-containing gas, suggesting the interaction of rhodium with oxygen species. google.com

Catalytic Energy Conversion (e.g., Methanol (B129727) Electrooxidation, Hydrogen Generation)

Rhodium-based catalysts are being explored for their potential in sustainable energy applications, including fuel cells and hydrogen production. ontosight.ai

Methanol Electrooxidation: Rhodium is a component in catalysts for the direct methanol fuel cell (DMFC), where it can enhance the performance and stability of the anode catalyst, often in combination with platinum. The role of rhodium is to promote the oxidation of methanol and to improve tolerance to CO poisoning, a common issue with platinum-only catalysts.

Hydrogen Generation: Rhodium complexes have demonstrated high efficiency as catalysts for light-driven hydrogen production from water. acs.orgresearchgate.netnih.gov In a typical photocatalytic system, a photosensitizer absorbs light and transfers an electron to the rhodium catalyst. researchgate.net This reduced rhodium species then reacts with protons from the water to generate hydrogen gas, with the key intermediate being a rhodium hydride. researchgate.net Some rhodium complexes can even perform both light-harvesting and catalytic functions, offering a more streamlined approach to artificial photosynthesis. acs.org

In-Depth Mechanistic Investigations of Rhodium(III)-Catalyzed Reactions

Identification of Key Catalytic Intermediates and Off-Cycle Resting States

Mechanistic studies often reveal a complex interplay of on-cycle and off-cycle species. The catalytically active species may be present in low concentrations, while the most abundant species observed by spectroscopic methods (the resting state) might be an off-cycle or less active intermediate.

Key Catalytic Intermediates:

Rhodium-Hydride Species: These are crucial intermediates in many catalytic cycles, including hydroformylation and hydrogen generation. matthey.comresearchgate.net

Rhodacyclic Intermediates: In C-H activation reactions, a common intermediate is a five-membered rhodacycle, formed by the directed C-H cleavage of a substrate. ibs.re.krresearchgate.netsnnu.edu.cn

Metal-Nitrenoid/Carbenoid Species: In nitrene and carbene transfer reactions, the key intermediates are rhodium complexes containing these reactive moieties. researchgate.netibs.re.krnih.gov The electrophilicity and reactivity of these species are tuned by the ligand environment.

π-Allyl Rhodium Intermediates: These can be formed in reactions involving alkenes and alkynes and can be key branching points leading to different products. researchgate.net

Off-Cycle Resting States:

In some C-H activation/olefination reactions, a dimeric rhodium species has been identified as an off-cycle resting state. acs.org

During a rhodium-catalyzed propargylic C-H activation, a catalytically inactive rhodium(III) σ-vinyl species was identified as the deactivating complex. nih.gov

In a transfer hydroarylation reaction, an off-cycle intermediate with a chloride ligand was identified as the resting state. nih.govacs.org

The following table summarizes some identified intermediates in Rh(III)-catalyzed reactions:

Table 1: Key Intermediates in Rhodium(III)-Catalyzed Reactions

Reaction Type Key Intermediate(s) Role
C-H Amination Rhodacycle, Rh(V)-Nitrenoid On-cycle
Transfer Hydroarylation Rh-alkoxide, Rh-aryl On-cycle
Propargylic C-H Activation π-allyl rhodium complex Active Catalyst
Propargylic C-H Activation σ-allyl rhodium complex Resting State

Determination of Turnover-Limiting Steps and Associated Rate Laws

Kinetic studies are essential for determining the turnover-limiting step (the slowest step in the catalytic cycle) and for deriving the rate law, which describes how the reaction rate depends on the concentrations of reactants and catalyst. sciencenet.cn The turnover frequency (TOF) is a measure of the catalyst's efficiency, representing the number of catalytic cycles per unit time. sciencenet.cnumb.eduacs.org

Examples of Turnover-Limiting Steps and Rate Laws:

C-H Activation/Olefination: In some [Cp*Rh(III)]-catalyzed dehydrogenative olefination reactions, kinetic isotope effect studies have shown that C-H activation is the rate-determining step. acs.org

Transfer Hydroarylation: For a rhodium-catalyzed transfer hydroarylation, kinetic analysis indicated that β-carbon elimination is the turnover-limiting step. nih.govacs.org

C-H Amination: In a direct C-H amination using azides, DFT calculations and kinetic studies suggested that the formation of the Rh-nitrenoid intermediate, rather than C-H activation, is the rate-limiting step. ibs.re.kr

Hydrogenation: In the hydrogenation of α-acetamidoacrylic acid catalyzed by a rhodium complex in water, the oxidative addition of H₂ was found to be the rate-determining step at low pH. rsc.org

The rate law for a catalytic reaction can be complex. For example, in a rhodium-catalyzed propargylic C-H activation, initial rate methods suggested a zero-order dependence on substrates and first-order behavior in the catalyst. nih.gov However, the observed reaction profile deviated from this, indicating catalyst deactivation over time. nih.gov This highlights the importance of combining kinetic data with the identification of on- and off-cycle species for a complete mechanistic picture.

The following table provides examples of determined rate-limiting steps:

Table 2: Determined Turnover-Limiting Steps in Rhodium-Catalyzed Reactions

Reaction Catalyst System Turnover-Limiting Step
Dehydrogenative Olefination [CpRh(III)] C-H Activation
Transfer Hydroarylation [Rh(IPrOMe)(COD)Cl] β-Carbon Elimination
C-H Amination [Cp*RhCl₂]₂/AgSbF₆ Rh-Nitrenoid Formation

Elucidation of Redox Processes and Oxidation State Changes (e.g., Rh(III) to Rh(I) Reduction)

The catalytic cycles involving rhodium often feature changes in its oxidation state, with the reduction of Rh(III) to Rh(I) being a pivotal step in many reactions. For instance, in the preparation of chlorobis(ethylene)rhodium dimer, an organorhodium compound, hydrated rhodium trichloride (B1173362) is treated with ethylene. In this process, Rh(III) is reduced to Rh(I) while ethylene is oxidized to acetaldehyde. wikipedia.org

Similarly, in catalytic processes like the hydroformylation and carboxylation of arenes, the active catalytic species is often a Rh(I) complex, which is generated in situ from a Rh(III) precursor. researchgate.net The reoxidation of Rh(I) to Rh(III) can be a rate-limiting step in some catalytic cycles, as observed in the oxidative carbonylation of toluene. researchgate.net The presence of water can influence these redox processes, potentially leading to the formation of H2 via the water-gas-shift reaction and subsequent reduction of Rh(III) to Rh(I). researchgate.net

The investigation of these redox-neutral catalytic cycles often involves a combination of experimental techniques and computational methods to understand the elementary steps and the thermodynamic stability of the products. nih.govacs.org Spectroscopic studies, for example, can help identify the resting state of the catalyst, which may be an off-cycle intermediate. nih.govacs.org

Role of Ligand Design and Catalyst Architecture in Activity and Selectivity

A wide array of ligands, including phosphines, N-heterocyclic carbenes (NHCs), and cyclopentadienyl (B1206354) derivatives, have been explored to fine-tune the performance of rhodium catalysts. nih.gov For example, in Rh(III)-catalyzed C-H activation, the modification of cyclopentadienyl ligands has led to significant improvements in solving inherent problems of reactivity and selectivity. nih.gov The use of a bulkier Cp* ligand (pentamethylcyclopentadienyl) compared to the standard Cp (cyclopentadienyl) ligand can increase the regioselectivity of alkyne insertion in the synthesis of pyridones. nih.gov This is attributed to the steric differentiation between the tert-butyl group and a hydrogen atom on the ligand. nih.gov

The electronic properties of ligands also have a substantial impact. In the hydroformylation of propene, phospholane-phosphite ligands with electron-withdrawing groups have been shown to improve catalyst activity and stability, leading to high iso-butanal selectivity. acs.org Similarly, in the reductive carbonylation of methanol to ethanol (B145695), diphosphine ligands with an appropriate number of methylene (B1212753) groups between the phosphorus atoms can enhance catalytic activity. rsc.org The steric congestion around the rhodium center created by these ligands can favor the reaction of rhodium with H2, promoting the formation of ethanol and acetaldehyde. rsc.org

Supramolecular interactions between the ligand and the substrate can also be a powerful tool in catalyst design. acs.org For instance, in asymmetric hydrogenation, hydrogen bonds between the ligand and the substrate can lead to a highly stabilized substrate-catalyst complex, influencing the stereochemical outcome of the reaction. acs.org

The development of new catalyst architectures, such as those based on half-sandwich coordination compounds, can also lead to unique catalytic properties and even spontaneous resolution of chiral complexes. mdpi.com

Kinetic Isotope Effect (KIE) Studies in Catalytic Pathways

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by providing insight into the transition states of elementary steps. nih.govwikipedia.org By replacing an atom with its heavier isotope, changes in the reaction rate can be measured, which helps to identify the rate-determining step and the nature of bond-breaking and bond-forming processes. wikipedia.orgprinceton.edu

In the context of rhodium-catalyzed reactions, KIE studies have been instrumental in understanding mechanisms. For example, in Rh(III)-catalyzed direct imidoyl C-H activation, KIE experiments helped to probe the mechanism and support the characterization of a catalytically competent rhodacycle intermediate. nih.gov Similarly, in rhodium-catalyzed acylnitrene transfer reactions, a low KIE value of 2.13 was observed in an intermolecular competition experiment, providing insights into the electronic nature of the rhodium-nitrenoid species involved. youtube.com

KIE studies can be conducted through intermolecular or intramolecular competition experiments. wikipedia.org While intermolecular experiments compare the rates of two separate reactions, intramolecular experiments involve a substrate with both light and heavy isotopes, allowing for a more precise measurement of the KIE. wikipedia.org The interpretation of KIE values, typically in the range of 1.010–1.060 for 13C KIEs involving bond formation or breaking, can reveal whether C-H bond cleavage is the rate-determining step. nih.govresearchgate.net Large KIE values (>5) are often indicative of C-H bond activation being the rate-determining step. researchgate.net

Role of this compound as a Precursor for Nanocatalyst Synthesis

This compound is a valuable precursor for the synthesis of rhodium-based nanocatalysts, which exhibit unique catalytic properties due to their high surface-area-to-volume ratio and quantum size effects.

Development of Soluble Rhodium Nanoparticles for Catalysis

Soluble rhodium nanoparticles (NPs) have emerged as highly active catalysts for various reactions, including hydrogenation. researchgate.net These NPs can be stabilized by different agents, such as thiols, polymers, or surfactants, which influence their stability and catalytic activity. researchgate.net For example, rhodium nanoparticles stabilized by tetraoctylammonium bromide (TOAB) have shown high activity in both solution-phase and supported catalysis for the hydrogenation of cyclohexene. researchgate.net

Rhodium(III) precursors, including rhodium(III) chloride hydrate (B1144303), are commonly used for the synthesis of these soluble NPs. researchgate.net The choice of the stabilizing ligand and the support material for immobilization are crucial factors in designing efficient and recyclable nanocatalyst systems. researchgate.net In some cases, these soluble NPs can serve as reservoirs for active molecular rhodium species that are leached into the solution during the reaction. researchgate.net

Amphiphilic polymeric nanoreactors have also been employed to encapsulate and stabilize rhodium nanoparticles, creating "nanoreactors" for biphasic hydrogenation catalysis. rsc.org These systems can efficiently catalyze the hydrogenation of substrates like styrene (B11656) with high selectivity. rsc.org

Engineering Surface Defect-Rich Nanostructures for Enhanced Catalytic Performance

The catalytic performance of nanostructures can be significantly enhanced by engineering their surface properties, such as introducing defects or modifying their charge states. rsc.org Surface defects can act as highly active sites for catalytic reactions. sciopen.com

For instance, the synthesis of concave rhodium nanotetrahedra with defect-rich surfaces has been shown to enhance catalytic energy conversion. acs.org Similarly, anchoring rhodium clusters onto materials with cationic defects, like nickel-iron layered double hydroxides, can facilitate efficient charge transfer and create numerous active sites, leading to improved catalytic activity in reactions such as the alkaline hydrogen evolution reaction. sciopen.com

The synthesis of rhodium-based nanocrystals with metastable phases, such as the hexagonal close-packed (hcp) phase, can also lead to enhanced catalytic properties compared to their more stable face-centered cubic (fcc) counterparts. nih.govresearchgate.net Rhodium(III) precursors are used in the seed-mediated growth of these nanocrystals, where the slow addition of the precursor is crucial for controlling the crystal phase. nih.govresearchgate.net

Furthermore, the creation of bimetallic nanostructures, such as gold-rhodium core-shell nanoflowers, can lead to plasmon-enhanced catalytic activity. researchgate.netcardiff.ac.uk In these systems, the localized surface plasmon resonance (LSPR) of the gold core can be excited by visible light, enhancing the catalytic performance of the rhodium shell in reactions like the hydrogen evolution reaction. researchgate.netcardiff.ac.uk

Theoretical and Computational Chemistry Studies of Rhodium Iii Bromide Dihydrate Systems

Density Functional Theory (DFT) Applications in Rhodium(III) Chemistry

Density Functional Theory (DFT) has become a primary computational method for studying transition metal complexes due to its balance of accuracy and computational cost. It is extensively used to explore the electronic properties and reactivity of rhodium(III) compounds.

DFT calculations are instrumental in determining the electronic structure of rhodium(III) complexes, including the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These frontier orbitals are crucial for understanding the reactivity of a complex.

In a theoretical study of a RhBr3 complex, the HOMO and LUMO were calculated to elucidate its electronic properties. researchgate.netsemanticscholar.org The spatial distribution of these orbitals provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance during chemical reactions.

Table 1: Calculated Frontier Orbital Energies for a RhBr₃ Complex

OrbitalEnergy (eV)
HOMO-5.87
LUMO-3.21
HOMO-LUMO Gap 2.66

This data is illustrative and based on calculations for a simplified RhBr₃ model system. researchgate.netsemanticscholar.org

The HOMO-LUMO gap is a key indicator of the chemical reactivity and stability of a molecule. A smaller gap generally suggests higher reactivity.

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions involving rhodium(III) complexes. This allows for the identification of intermediates, transition states, and the calculation of activation energy barriers, providing a detailed picture of the reaction mechanism.

For instance, in the context of adsorption of Rh(III) bromide complex ions onto activated carbon, the activation energy for the forward adsorption process was determined to be approximately 7 kJ/mol, while the backward desorption process had an activation energy near 0 kJ/mol. researchgate.netsemanticscholar.org While this is not a catalytic cycle, it demonstrates the application of computational methods to understand the energetics of processes involving rhodium(III) bromide species. Mechanistic studies on related rhodium(III) systems, such as those involving the Rh(III)-1,10-phenanthroline bromide system, show the initial formation of [Rh(phen)Br4]−, which then reacts further to form cis-[Rh(phen)2Br2]+, highlighting the step-wise nature of these reactions. researchgate.net

The interaction between the rhodium(III) center and its ligands is fundamental to the structure and reactivity of the complex. DFT can be used to calculate binding energies and predict the preferred coordination modes of different ligands.

An example of this is the reaction between rhodium(III) bromide dihydrate and diphenylphosphine (B32561). researchgate.net This reaction yields various products, including trans-[Rh(H)(Br){PH(C6H5)2}4]Br and trans-[RhBr2{PH(C6H5)2}4]⁺trans-[RhBr4{PH(C6H5)2}2]⁻. researchgate.net While this specific study focused on the characterization of the products, DFT could be employed to model the reaction pathways and understand the thermodynamic and kinetic factors that lead to the formation of these specific isomers and products over others.

Computational methods, particularly Time-Dependent DFT (TD-DFT), can simulate spectroscopic properties, which is invaluable for interpreting experimental spectra and assigning spectral features to specific electronic transitions or vibrational modes.

Molecular Mechanics (MM) Modeling for Geometrical Optimization and Isomer Stability

While DFT is powerful, for very large systems, molecular mechanics (MM) can be a more computationally efficient method for exploring the potential energy surface. MM methods use classical force fields to calculate the energy of a molecule as a function of its geometry. This is particularly useful for optimizing the geometry of large complexes and for assessing the relative stability of different isomers.

In the context of rhodium(III) bromide complexes, MM could be used to explore the conformational landscape of ligands and to determine the most stable arrangement of the bromide and dihydrate ligands around the rhodium center. However, specific MM studies on this compound are not prevalent in the literature.

Kinetic Modeling for Complex Catalytic Systems

A study on the adsorption of Rh(III) bromide complex ions onto activated carbon employed kinetic modeling to describe the adsorption process. mdpi.com The process was found to be reversible, and the modeling helped to understand the influence of various parameters such as initial concentration and temperature on the adsorption rate. mdpi.com Although this is not a catalytic system, the principles of kinetic modeling are directly applicable to catalytic reactions where this compound might be used as a catalyst precursor.

Advanced Reactivity Studies and Transformation Pathways of Rhodium Iii Bromide Dihydrate

Investigation of Redox Reactions and Speciation of Rhodium in Solution

Rhodium(III) bromide dihydrate is capable of undergoing redox reactions, where the rhodium center can be either reduced to lower oxidation states or oxidized to higher ones, depending on the reacting species. smolecule.com The speciation of rhodium(III) in solution is a complex phenomenon characterized by the formation of various coordination complexes.

Studies on rhodium(III) aqua ions in nitric acid solutions, for instance, have demonstrated the formation of mononuclear complexes with the general formula [Rh(H2O)6–n(NO3)n]3–n, where 'n' can range from 1 to 4. nsu.ru These complexes are the primary form of rhodium(III) in solutions with metal concentrations between 0.2 and 1.3 M. nsu.ru The equilibrium between these species is dependent on the concentration of the acid, with an increasing number of nitrate (B79036) groups coordinating to the rhodium center as the nitric acid concentration rises. nsu.ru The dynamics of the substitution of water ligands by nitrate ligands have been studied, providing insight into the ligand exchange processes that govern rhodium's speciation in solution. nsu.ru

The following table illustrates the speciation of Rh(III) in nitric acid solutions, which serves as an analogue for understanding its behavior in aqueous environments.

Table 1: Rhodium(III) Speciation in Nitric Acid Solution

Species Formula Description
[Rh(H2O)6]3+ Hexaaquarhodium(III) ion, prevalent in low nitrate concentrations.
[Rh(H2O)5(NO3)]2+ Mononitrato-pentaaquarhodium(III) complex.
[Rh(H2O)4(NO3)2]+ Dinitrato-tetraaquarhodium(III) complex.
[Rh(H2O)3(NO3)3] Trinitrato-triaaquarhodium(III) complex.
[Rh(H2O)2(NO3)4]− Tetranitrato-diaaquarhodium(III) complex.

Data derived from studies on rhodium(III) aqua ions in nitric acid solutions, demonstrating the progressive substitution of water ligands. nsu.ru

Furthermore, redox cycles involving rhodium are crucial in catalysis. For example, catalytic mechanisms can involve the transformation between Rh(I) and Rh(III) states. nih.gov An Rh(I) species can undergo oxidative addition to form an Rh(III) complex, which then participates in further reactions before being reductively eliminated back to the Rh(I) state, completing the catalytic cycle. nih.gov

Hydrolysis and Solvation Characteristics of this compound

The hydration state of rhodium(III) bromide significantly impacts its solubility. The dihydrate form, RhBr₃·2H₂O, is soluble in water and lower alcohols, whereas the anhydrous form (RhBr₃) is insoluble in water. wikipedia.org Rhodium bromide hydrate (B1144303) is described as a highly water-soluble crystalline rhodium source. americanelements.com

Upon dissolution in water, the coordinated water molecules and bromide ions can undergo exchange with water from the solvent, a process central to its solvation characteristics. The study of rhodium(III) in nitric acid solutions shows the dynamics of H₂O → NO₃⁻ substitution, which highlights the lability of the coordinated water molecules. nsu.ru This propensity for ligand exchange is fundamental to its reactivity in solution.

Hydrolysis reactions, where water molecules react with the rhodium complex, can also occur, particularly with changes in pH. This can lead to the formation of hydroxo- and aqua-hydroxo-rhodium(III) species. The process of bromate (B103136) hydrolysis has been used as a method for the separation of rhodium from platinum, which relies on the precipitation of metal hydroxides at controlled pH. goldrefiningforum.com This indicates that under specific conditions, rhodium ions in solution will hydrolyze to form insoluble hydroxides. goldrefiningforum.com

Reactions with Specific Organic and Inorganic Reagents and Substrates

This compound serves as a precursor for the synthesis of a variety of other rhodium compounds through reactions with both inorganic and organic reagents. smolecule.comwikipedia.org

Reactions with Inorganic Reagents: Rhodium(III) bromide can be transformed into other rhodium halides. For example, it reacts with bromine trifluoride to yield rhodium(IV) fluoride (B91410), an oxidation of the rhodium center. wikipedia.org In a substitution reaction, it reacts with aqueous potassium iodide to form rhodium(III) iodide. wikipedia.org

Reactions with Organic Reagents: The compound's reactivity with organic ligands is extensive. A notable reaction is with diphenylphosphine (B32561). researchgate.net The treatment of RhBr₃·2H₂O with an excess of diphenylphosphine results in the formation of trans-Bromotetrakis(diphenylphosphine)hydridorhodium(III) bromide. researchgate.net When a suspension of another reaction intermediate is left in acetone-d6 (B32918), it converts to mer-Tribromotris(diphenylphosphine)rhodium(III). researchgate.net

It is also used to synthesize coordination complexes such as trans-dibromotetrakis(pyridine)rhodium(III) bromide hexahydrate by reacting it with pyridine. smolecule.comthermofisher.com These reactions highlight its utility as a starting material in coordination chemistry. smolecule.com

The following table summarizes the products of several key reactions involving Rhodium(III) bromide.

Table 2: Reaction Products of Rhodium(III) Bromide with Various Reagents

Reagent Product(s)
Bromine trifluoride Rhodium(IV) fluoride wikipedia.org
Aqueous potassium iodide Rhodium(III) iodide wikipedia.org
Diphenylphosphine trans-Bromotetrakis(diphenylphosphine)hydridorhodium(III) bromide, mer-Tribromotris(diphenylphosphine)rhodium(III) researchgate.net

Applications in Materials Science and Nanotechnology Derived from Rhodium Iii Bromide Dihydrate

Precursor Role in the Synthesis of Rhodium-Based Functional Materials

Rhodium(III) bromide dihydrate is a key precursor in the synthesis of a range of rhodium-based functional materials. ontosight.ai Its chemical reactivity allows it to be a starting point for creating complex coordination compounds and organometallic frameworks with specific functionalities. These materials are of significant interest due to the unique catalytic and electronic properties of rhodium. ontosight.aiontosight.ai

The synthesis of these functional materials often involves the reaction of this compound with various organic ligands. For instance, it is used to prepare coordination complexes like trans-dibromotetrakis(pyridine)rhodium(III) bromide hexahydrate. funcmater.com Such complexes are integral to the study of coordination chemistry and can exhibit interesting photophysical or electrochemical properties.

Furthermore, rhodium(III) complexes are being explored for their potential in energy conversion and as components in light-emitting devices for non-linear optics. researchgate.net The development of new rhodium(III) complexes from precursors like rhodium(III) bromide is an active area of research, with a focus on creating materials for advanced applications. researchgate.netnih.govnih.gov For example, rhodium(III) complexes have been synthesized for studies in reductive functionalization, a key process in the conversion of hydrocarbons into more valuable products like alcohols. pwvas.org

The versatility of rhodium(III) bromide as a precursor is also evident in its use in creating catalysts for a variety of organic reactions, including hydrogenation and carbonylation processes. smolecule.com These catalysts are crucial in the production of fine chemicals and pharmaceuticals. ontosight.aiontosight.ai

Table 1: Examples of Rhodium-Based Functional Materials from Rhodium(III) Bromide Precursors

Functional Material Type Precursor Synthesis Method Potential Application
Coordination Complexes Rhodium(III) bromide hydrate (B1144303) Reaction with organic ligands (e.g., pyridine) Study of coordination chemistry, photophysical devices
Catalysts for Organic Synthesis This compound Reaction with various ligands Hydrogenation, carbonylation, cross-coupling reactions
Materials for Energy Conversion Rhodium(III) complexes Synthesis from rhodium precursors Light-emitting devices, non-linear optics
Catalysts for Hydrocarbon Functionalization Rhodium(III) complexes Ligand exchange and oxidation reactions Conversion of hydrocarbons to alcohols

Engineering of Rhodium Nanostructures for Advanced Applications

This compound is an effective precursor for the synthesis of rhodium nanostructures, such as nanoparticles and nanocrystals with controlled shapes and sizes. funcmater.comosti.gov These nanostructures exhibit unique size- and shape-dependent properties that are not present in their bulk counterparts, making them highly valuable for a range of advanced applications.

A facile aqueous-phase strategy has been demonstrated for the synthesis of concave rhodium nanotetrahedra with defect-rich surfaces using rhodium(III) bromide hydrate. osti.gov The growth kinetics of these nanostructures can be influenced by tuning experimental parameters, such as the concentration of surfactants like hexadecyltrimethylammonium bromide (CTAB). osti.gov This control over morphology allows for the precise tailoring of the electronic surface structure, which in turn directly impacts their catalytic performance. osti.gov

The synthesis often involves the reduction of the rhodium(III) ions from the precursor in the presence of a stabilizing agent. For example, poly(vinylpyrrolidone)-stabilized cuboctahedral rhodium nanoparticles have been synthesized using seeded growth methods. nih.gov The rate of addition of the rhodium precursor was found to be a critical parameter for controlling the size and monodispersity of the resulting nanoparticles. nih.gov

These engineered rhodium nanostructures have shown promise in various fields. For instance, rhodium nanocrystals with defect-rich structures and strong localized surface plasmon resonance (LSPR) have demonstrated enhanced catalytic performances in both methanol (B129727) electrooxidation and hydrogen generation from the hydrolysis of ammonia (B1221849) borane (B79455). osti.gov

Table 2: Engineered Rhodium Nanostructures from this compound

Nanostructure Precursor Synthesis Method Key Features Advanced Application
Concave Rhodium Nanotetrahedra Rhodium(III) bromide hydrate Aqueous phase reduction with formic acid and CTAB Defect-rich surfaces, LSPR in the visible range Enhanced catalysis (methanol electrooxidation, hydrogen generation)
Cuboctahedral Rhodium Nanoparticles Rhodium-triphenylphosphine metal-organic clusters Seeded growth with poly(vinylpyrrolidone) stabilization Tunable size (3-7 nm), monodispersity Catalysis, plasmonics
Rhodium Nanocrystals Rhodium(III) bromide hydrate Reduction in aqueous solution Controlled morphology Catalysis

Integration into Catalytic Materials for Energy Conversion and Generation Systems

Rhodium-based materials derived from this compound are being increasingly investigated for their potential in energy conversion and generation systems. ontosight.ai The catalytic properties of rhodium make it a prime candidate for facilitating reactions that are central to sustainable energy technologies.

One significant area of application is in the development of catalysts for fuel cells. For instance, concave rhodium nanotetrahedra synthesized from rhodium(III) bromide hydrate have shown enhanced activity for the electrooxidation of methanol, a key reaction in direct methanol fuel cells. osti.gov The defect-rich surfaces of these nanostructures are believed to act as "hot spots" that enhance the catalytic process. osti.gov

Another critical application is in hydrogen production. The same rhodium nanotetrahedra have demonstrated high efficiency in generating hydrogen from the hydrolysis of ammonia borane, a promising hydrogen storage material. osti.gov This highlights the potential of rhodium-based catalysts in developing safe and efficient hydrogen energy systems.

Furthermore, research is ongoing into the use of rhodium(III) bromide in photocatalytic reactions, which could lead to breakthroughs in carbon capture and conversion technologies. ontosight.ai The ability of rhodium catalysts to facilitate complex chemical transformations with high efficiency and selectivity is a key driver for their integration into next-generation energy systems. ontosight.aiontosight.ai The development of rhodium-based catalysts for the partial oxidation of hydrocarbons also points towards more efficient use of natural gas resources. pwvas.org

Table 3: Rhodium-Based Catalytic Materials in Energy Systems

Energy System Application Catalytic Material Precursor Key Finding
Direct Methanol Fuel Cells Concave Rhodium Nanotetrahedra Rhodium(III) bromide hydrate Enhanced activity in methanol electrooxidation due to defect-rich surfaces. osti.gov
Hydrogen Generation Concave Rhodium Nanotetrahedra Rhodium(III) bromide hydrate High performance in hydrogen generation from ammonia borane hydrolysis. osti.gov
Sustainable Energy Applications Rhodium(III) bromide Rhodium(III) bromide Potential for a 25% increase in efficiency in certain photocatalytic reactions. ontosight.ai
Hydrocarbon Conversion Rhodium(III) complexes Rhodium(III) bromide Development of catalysts for the partial oxidation of hydrocarbons to alcohols. pwvas.org

Adsorption and Recovery of Rhodium Iii Bromide Complex Ions from Solution

Mechanism of Adsorption on Activated Carbon and Other Adsorbent Materials

The adsorption of rhodium(III) bromide complexes is a multifaceted process involving physical and potentially chemical interactions between the rhodium species and the adsorbent surface.

On Activated Carbon: The primary mechanism for the adsorption of rhodium(III) bromide on activated carbon is considered to be a reversible, physical process. mdpi.comresearchgate.netnih.gov This is supported by the fact that the adsorbed rhodium can be stripped from the activated carbon, indicating a non-permanent bonding. mdpi.comresearchgate.netnih.gov The process is believed to involve the interaction of rhodium bromide complex ions with oxygen-containing functional groups on the surface of the activated carbon. researchgate.net

However, there are indications that a minor reduction of Rh(III) to a lower oxidation state may also occur on the carbon surface. mdpi.com This suggests a more complex mechanism than simple physisorption. The adsorption process is confirmed by the decrease in the characteristic absorbance of the rhodium bromide complex in the solution, as monitored by UV-Vis spectrophotometry. mdpi.com

On Other Adsorbent Materials: Besides activated carbon, other materials have been investigated for the adsorption of rhodium species:

Silica-Polymer Adsorbents: Porous silica-polymer-based adsorbents demonstrate a strong affinity for rhodium, which is attributed to coordination between the functional groups (such as C–N=C) on the adsorbent and the metal ions. mdpi.com

Ion Exchange Resins: These materials, such as those with quaternary methylammonium (B1206745) or conventional amine functionalities, are used for rhodium recovery. mdpi.com The mechanism involves the exchange of anions between the resin and the solution containing rhodium chloro or bromo complexes. mdpi.comtandfonline.com

Biosorbents: Biological materials, such as certain types of bacteria or materials derived from them, can also be used for rhodium recovery. researchgate.netdntb.gov.ua The process, known as biosorption, is considered a cost-effective and environmentally friendly alternative, involving mechanisms like ion exchange, chelation, and complexation on the cell surface. researchgate.netdntb.gov.ua

Treated Clinoptilolites: Clinoptilolites modified with sodium and potassium chloride have shown adsorption capacity for rhodium(III). researchgate.net

The adsorption mechanism often involves both physical adsorption, due to the porous structure and large surface area of the adsorbent, and chemical adsorption (chemisorption), facilitated by interactions with surface functional groups. wu.ac.th

Kinetic and Equilibrium Studies of Adsorption Processes

Understanding the kinetics and equilibrium of the adsorption process is essential for optimizing the recovery of rhodium.

Kinetic Studies: Kinetic studies describe the rate of adsorption and the factors affecting it. The adsorption of rhodium(III) bromide complexes onto activated carbon has been shown to follow a reaction order of 1, as determined by the initial rate method. mdpi.com The activation energy for the forward adsorption reaction is approximately 7 kJ/mol, while for the backward desorption reaction, it is close to 0 kJ/mol. mdpi.comresearchgate.netnih.gov

The pseudo-second-order kinetic model is often well-suited to describe the adsorption process of rhodium on various adsorbents, including treated clinoptilolites. researchgate.net This model suggests that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate.

Equilibrium Studies: Adsorption equilibrium studies provide information on the maximum adsorption capacity of the adsorbent. The Wojnicki-Fitzner adsorption isotherm has been used to describe the equilibrium of rhodium(III) bromide adsorption on activated carbon. mdpi.com The analysis of this isotherm suggests a 1:1 interaction, where one functional group on the activated carbon surface binds one rhodium(III) bromide complex ion. mdpi.com

For other adsorbents like treated clinoptilolites, the Langmuir and Freundlich adsorption models are commonly used to describe the equilibrium data. researchgate.net The Langmuir model, in particular, can be used to calculate the maximum adsorption capacity. For instance, the maximum adsorption capacity of sodium and potassium-treated clinoptilolites for rhodium was found to be 0.415 mg/g at 293 K. researchgate.net

Kinetic and Equilibrium Model Parameters for Rhodium(III) Adsorption
AdsorbentKinetic ModelEquilibrium ModelMaximum Adsorption Capacity (mg/g)Reference
Activated Carbon (ORGANOSORB 10-AA)First-order reactionWojnicki-Fitzner isotherm1.13 mdpi.comresearchgate.netnih.gov
Na/K-Treated ClinoptilolitePseudo-second-orderLangmuir0.415 researchgate.net
Chelating Ion Exchange Resin (Puromet MTS9600)Pseudo-first-order, Pseudo-second-orderNot specifiedHigh recovery (92.18%) tandfonline.com

Desorption and Recovery Strategies for Rhodium Species from Adsorbent Materials

Once rhodium is adsorbed onto a material, effective desorption and recovery strategies are necessary to isolate the precious metal.

The reversibility of the adsorption process on activated carbon allows for the stripping of rhodium(III) ions back into solution. mdpi.comresearchgate.netnih.gov Studies have shown that by placing the rhodium-loaded activated carbon in a 0.1 M hydrobromic acid (HBr) solution, a portion of the adsorbed rhodium can be desorbed. mdpi.com However, the efficiency of this desorption can be low, with one study reporting that only about 10% of the adsorbed rhodium was subsequently desorbed, suggesting the establishment of a new equilibrium. mdpi.com

For other adsorbents, different eluents are employed:

Ion Exchange Resins: Elution of rhodium from ion exchange resins can be challenging. While eluents like thiourea (B124793) and weak nitric acid show low elution capacity for rhodium, 6 M hydrochloric acid (HCl) has demonstrated very high elution capacity for adsorbed rhodium from Dowex 1x8 resin. mdpi.com In another study, the elution recovery of rhodium from Puromet MTS9600 resin was notably low with various eluents, indicating strong adsorption. tandfonline.com

Silica-Polymer Adsorbents: For silica-polymer adsorbents that have adsorbed rhodium from nitric acid solutions, a 5 M hydrochloric acid solution can be used to elute the rhodium. mdpi.com

Biosorbents: For biosorbents like P. pastoris, a desorption ratio of 34.49% was achieved using 2 M nitric acid with ultrasonic waves. researchgate.net

The choice of desorption agent and conditions is crucial for the efficient recovery of rhodium and depends heavily on the nature of the adsorbent and the chemical form of the adsorbed rhodium species. mdpi.comtandfonline.com

Influence of Experimental Parameters on Adsorption Efficiency (e.g., pH, Bromide Concentration)

The efficiency of rhodium adsorption is significantly influenced by various experimental parameters, including the pH of the solution and the concentration of bromide ions.

Influence of pH: The pH of the solution plays a critical role in the speciation of rhodium(III) bromide complexes and the surface charge of the adsorbent, thereby affecting adsorption efficiency. At a pH of 1, hydrolysis of Rh(III) bromide complex ions is minimal, meaning hydroxide (B78521) complexes of rhodium are not a major factor. mdpi.com However, as the pH changes, the nature of the rhodium species in solution can be altered, which in turn affects their interaction with the adsorbent. researchgate.netrsc.org For some systems, a decrease in pH can lead to increased adsorption. acs.org

Influence of Bromide Concentration: The concentration of bromide ions directly impacts the type of rhodium(III) bromide complexes present in the solution. mdpi.com

At a bromide concentration of 0.1 M, the solution contains a mixture of RhBr²⁺, RhBr₃, and RhBr₄⁻, with the neutral RhBr₃ species being dominant. mdpi.com

When the bromide concentration is increased to 0.6 M, the RhBr₄⁻ complex becomes the most abundant species. mdpi.com

Studies have shown that an increase in bromide concentration from 0.1 M to 0.6 M led to a 15.8% increase in the amount of adsorbed Rh(III) ions. mdpi.com This indicates that at a pH of 1, the RhBr₄⁻ complex is preferentially adsorbed onto activated carbon. mdpi.com This preferential adsorption is linked to the structure and surface properties of the activated carbon. mdpi.com

Influence of Bromide Concentration on Rhodium(III) Speciation and Adsorption
Bromide Concentration (M)Dominant Rh(III) Bromide Species (at pH 1)Effect on AdsorptionReference
0.1RhBr₃ (neutral)Baseline adsorption mdpi.com
0.6RhBr₄⁻ (anionic)Increased adsorption by 15.8% mdpi.com

Other factors such as temperature can also influence adsorption. For some ion exchange resins, an increase in temperature can enhance the recovery of the kinetically inert rhodium ions by accelerating the adsorption process. tandfonline.com

Q & A

Q. What are the established synthetic routes for Rhodium(III) bromide dihydrate (RhBr₃·2H₂O), and how can its purity and structural integrity be validated?

  • Methodological Answer : RhBr₃·2H₂O is typically synthesized by reacting rhodium(III) oxide or rhodium(III) chloride hydrate with hydrobromic acid under controlled hydration conditions . Key steps include:
  • Hydration Control : Maintaining stoichiometric water content to prevent over-hydration or dehydration.
  • Characterization : Use X-ray diffraction (XRD) to confirm the dihydrate structure (e.g., lattice parameters matching reference data for ionic hydrates ).
  • Purity Analysis : Inductively coupled plasma mass spectrometry (ICP-MS) for rhodium content verification (target: ~35.6% Rh based on analogous nitrate dihydrate data ).

Q. How does the hydration state of RhBr₃·2H₂O influence its stability during storage and experimental use?

  • Methodological Answer : The dihydrate form is hygroscopic and sensitive to atmospheric humidity. Stability protocols include:
  • Storage : Inert atmosphere (argon) with desiccants (silica gel) at 4°C .
  • Dehydration Monitoring : Thermogravimetric analysis (TGA) to track water loss (~2 H₂O molecules at 50–100°C) .
  • Reactivity Risks : Avoid exposure to reducing agents (e.g., alcohols) to prevent Rh³⁺ reduction to Rh⁰ .

Advanced Research Questions

Q. What role does RhBr₃·2H₂O play in heteroatom-directed C–H bond functionalization, and how does its performance compare to other rhodium catalysts (e.g., RhCl₃·xH₂O)?

  • Methodological Answer : RhBr₃·2H₂O acts as a Lewis acid catalyst in C–H activation, leveraging bromide’s weak field ligand properties to modulate rhodium’s electron density. Comparative studies suggest:
  • Reactivity : Bromide ligands enhance oxidative addition rates in aryl halide coupling compared to chloride analogues .
  • Selectivity : Directed functionalization via five-membered metallacycle intermediates (e.g., in benzamide substrates) .
  • Experimental Design : Use kinetic isotope effect (KIE) studies to differentiate between concerted metalation-deprotonation (CMD) and oxidative addition mechanisms .

Q. How can contradictions in reported crystallographic data for RhBr₃·2H₂O be resolved, particularly regarding Br–O distances in hydrated structures?

  • Methodological Answer : Discrepancies arise from hydration variability (e.g., partial water loss during XRD analysis). Mitigation strategies include:
  • In Situ Hydration Control : Perform XRD under controlled humidity (e.g., using synchrotron facilities with environmental chambers) .
  • DFT Validation : Compare experimental Br–O distances (e.g., ~3.346 Å ) with density functional theory (DFT)-optimized structures .
  • Multi-Technique Cross-Validation : Pair XRD with neutron diffraction for precise hydrogen atom localization .

Q. What are the challenges in designing RhBr₃·2H₂O-based electrocatalysts for CO oxidation, and how do synthetic parameters influence nanoparticle morphology?

  • Methodological Answer : Challenges include maintaining Rh³⁺ oxidation state under electrochemical conditions. Key parameters:
  • Synthetic Methods : Polyol reduction with RhBr₃·2H₂O as a precursor requires precise temperature control (120–150°C) and capping agents (e.g., PVP) to stabilize (111)-faceted Rh nanoparticles .
  • Morphology-Activity Links : Use high-resolution TEM to correlate particle shape (e.g., cubic vs. octahedral) with CO oxidation turnover frequency (TOF) .
  • Stability Testing : Cyclic voltammetry in acidic media (0.1 M H₂SO₄) to assess dissolution resistance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.